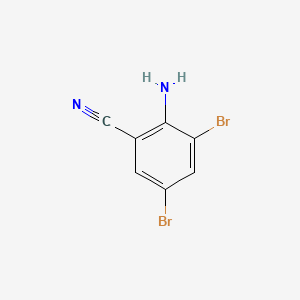

2-Amino-3,5-dibromobenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCMGXAEXFAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370110 | |

| Record name | 2-Amino-3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-95-5 | |

| Record name | 2-Amino-3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68385-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dibromobenzonitrile

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Amino-3,5-dibromobenzonitrile. This versatile chemical intermediate is a critical building block in the development of various pharmaceutical compounds. This document will delve into the scientific principles behind its synthesis, detailed experimental protocols, and thorough characterization methodologies, ensuring a reproducible and well-understood process.

Introduction: The Strategic Importance of this compound

This compound, a poly-functionalized aromatic compound, holds significant value in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an amine, a nitrile, and two bromine atoms on a benzene ring, offers multiple reaction sites for constructing more complex molecules. The strategic placement of the bromine atoms and the amino group makes it a key precursor for the synthesis of various heterocyclic compounds, including quinazolines and other pharmacologically active scaffolds.[3] A notable application is its use as a pivotal intermediate in the synthesis of the mucolytic agent Ambroxol.[4][5]

This guide will focus on a prevalent and efficient synthetic route: the direct bromination of 2-aminobenzonitrile. We will explore the underlying principles of electrophilic aromatic substitution that govern this transformation and provide a detailed, field-tested protocol.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for its handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 68385-95-5 | [1][6][7] |

| Molecular Formula | C₇H₄Br₂N₂ | [1][6] |

| Molecular Weight | 275.93 g/mol | [1][7] |

| Appearance | Solid | [6] |

| Melting Point | 152-156 °C | |

| Purity | Typically ≥97% | [6] |

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-aminobenzonitrile. The strong activating and ortho-, para-directing effect of the amino group dictates the regioselectivity of the bromination, leading to the desired 3,5-dibromo isomer.[8]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol outlines a robust method for the synthesis of this compound.

Materials and Equipment:

-

2-Aminobenzonitrile

-

Glacial Acetic Acid

-

Bromine

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask, dissolve 2-aminobenzonitrile in glacial acetic acid. The choice of acetic acid as a solvent is critical as it facilitates the reaction without interfering with the electrophilic substitution. Cool the solution to below 20°C using an ice bath.

-

Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-aminobenzonitrile solution over a period of approximately one hour.[9] Maintaining a low temperature during the initial phase of the addition is crucial to control the reaction rate and prevent the formation of byproducts.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.[4]

-

Work-up:

-

Transfer the reaction mixture to a larger beaker and neutralize it carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. This step is essential to remove excess acetic acid.

-

Extract the product into dichloromethane.[4] Perform the extraction three times to ensure maximum recovery of the product.

-

Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with water.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.[4]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield the final product as a solid.[4] A high purity of over 99% can be achieved through this method.[4]

Expected Yield: Yields for this reaction are typically high, often exceeding 90%.[4]

Alternative Synthesis Route

An alternative approach involves a two-step process starting from o-nitrobenzaldehyde. First, the nitro group is reduced to an amino group using a reducing agent like iron powder in an acidic medium. The resulting o-aminobenzaldehyde is then brominated in situ to yield 2-amino-3,5-dibromobenzaldehyde, a related and equally important intermediate.[4][10] This method avoids the direct handling of the potentially lachrymatory 2-aminobenzonitrile.

Caption: Alternative synthesis of a related intermediate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The two aromatic protons will appear as doublets due to coupling with each other. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.[11] The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the nitrile group will have a characteristic chemical shift in the downfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡N Stretching: A sharp, intense peak corresponding to the nitrile group will be observed around 2220-2260 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bonds will show stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (275.93 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety and Handling

This compound and the reagents used in its synthesis require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.[13]

-

Handling Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate emergency preparedness measures should be in place.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with an understanding of the underlying chemical principles and characterization techniques, equips researchers and drug development professionals with the necessary knowledge for the successful and safe production of this important chemical intermediate. Its versatile structure will continue to make it a valuable building block in the pursuit of new therapeutic agents.

References

-

Supplementary Information. 4. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]

-

Experimental Methods. Retrieved from [Link]

-

Synthesis of 2-amino-3, 5-dibromobenzophenone. (2025, August 6). ResearchGate. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. 2,3-diaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.

- Google Patents. (n.d.). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.

-

Conventional Procedure. (2020, March 20). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). Retrieved from [Link]

-

ResearchGate. (2022, September 6). 2-Aminobenzonitrile. Retrieved from [Link]

-

National Institutes of Health. (2021, March 23). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]

-

PubChem. 2-Amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved from [Link]

-

PubMed. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. Retrieved from [Link]

-

Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

-

SpectraBase. 2-Amino-3,5-dinitrobenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-アミノ-3,5-ジブロモベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,5-dibromobenzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dibromobenzonitrile is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a nitrile, and two bromine atoms, imparts a distinct set of physicochemical properties that govern its reactivity, solubility, and potential biological activity. This guide provides a comprehensive analysis of these core properties, offering both established data and predictive insights. We delve into the structural and electronic characteristics, spectroscopic signatures, and key pharmaceutical-relevant parameters such as solubility, pKa, and lipophilicity. This document is designed to serve as an essential technical resource, complete with detailed experimental protocols and theoretical frameworks, to empower researchers in their application of this versatile chemical scaffold.

Introduction and Molecular Overview

This compound (CAS No: 68385-95-5) is a substituted benzonitrile that serves as a valuable building block in organic synthesis.[1][2] The strategic placement of electron-withdrawing bromine atoms and the nitrile group, alongside the electron-donating amino group, creates a molecule with nuanced electronic properties. This substitution influences the nucleophilicity of the amine and the electrophilicity of the nitrile, making it a versatile reagent for constructing more complex molecular architectures, including heterocyclic systems.[1] In the context of drug development, the nitrile group is a recognized pharmacophore present in numerous approved drugs, while the overall lipophilicity and hydrogen bonding capacity, influenced by the bromine and amine substituents, are critical for its pharmacokinetic profile.[1]

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and core structural attributes.

Table 1: Core Identification and Structural Properties of this compound

| Parameter | Value | Source(s) |

| CAS Number | 68385-95-5 | [3] |

| Molecular Formula | C₇H₄Br₂N₂ | [3] |

| Molecular Weight | 275.93 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 152-156 °C | [4] |

| InChI | 1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| SMILES | Nc1c(Br)cc(Br)cc1C#N |

Pharmaceutical-Relevant Physicochemical Properties

The journey of a molecule from a laboratory reagent to a potential therapeutic agent is heavily dictated by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). For this compound, direct experimental data for several key properties are not widely published. Therefore, this guide presents a combination of qualitative assessments based on chemical principles and high-quality in silico predictions from industry-standard software.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. Based on its structure, this compound is predicted to have limited aqueous solubility but good solubility in polar organic solvents. The polar amino (-NH₂) and nitrile (-CN) groups can engage in hydrogen bonding, but the large, hydrophobic dibrominated benzene ring dominates the molecule's character.[5][6]

Table 2: Predicted and Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Capable of disrupting the crystal lattice and solvating the polar functional groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability of the solvent can interact with the amine and nitrile groups.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity allows for effective solvation.[7] |

| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[5][6] |

| Aqueous | Water | Low | The hydrophobic nature of the dibrominated aromatic ring limits solubility despite the presence of polar groups.[5] |

Acidity and Basicity (pKa)

-

Predicted Basic pKa (pKbH): ~1.1 ± 0.5 (Predicted by ACD/pKa DB)[5]

Interpretation: The predicted pKa of the conjugate acid (pKbH) is very low. This indicates that the 2-amino group is a very weak base. The strong electron-withdrawing effects of the two bromine atoms and the nitrile group significantly reduce the electron density on the nitrogen atom, making it less likely to accept a proton. At physiological pH 7.4, the molecule will exist almost exclusively in its neutral, un-ionized form. This has important implications for its biological activity, favoring passive diffusion across cell membranes.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross lipid membranes. As with pKa, no experimental LogP value has been published for this compound. Computational methods provide a reliable estimate.

Interpretation: A LogP value of 2.8 suggests that this compound is moderately lipophilic. This value falls within the range often considered favorable for oral drug absorption (Lipinski's Rule of Five suggests LogP < 5). It indicates a good balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and purity. This section outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra are not publicly available, theoretical chemical shifts can be predicted based on established substituent effects.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.8 | Doublet | H-6 |

| Aromatic | ~7.6 | Doublet | H-4 |

| Amine | ~5.0 - 6.0 | Broad Singlet | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~145 | C-2 |

| Aromatic | ~140 | C-6 |

| Aromatic | ~138 | C-4 |

| Aromatic | ~118 | C-5 |

| Nitrile | ~115 | -CN |

| Aromatic | ~110 | C-3 |

| Aromatic | ~100 | C-1 |

| Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are detailed below.

Table 4: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) |

| 1650 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 274, 276, and 278, corresponding to the different combinations of bromine isotopes. The most abundant peak would be at m/z 276.

-

Predicted Key Fragments: Loss of a bromine radical ([M-Br]⁺), loss of HCN ([M-HCN]⁺), and other fragments resulting from the cleavage of the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

The aminobenzonitrile chromophore is expected to exhibit strong absorption in the UV region. The exact λmax (wavelength of maximum absorbance) will be solvent-dependent. Based on similar structures, absorption maxima are anticipated in the 250-350 nm range.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, self-validating protocols for determining the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow for a comprehensive characterization of a research compound like this compound.

Caption: Logical workflow for comprehensive physicochemical characterization.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for accurately determining pKa values. It relies on monitoring the change in pH of a solution as a titrant is added, allowing for the identification of the half-equivalence point, where pH = pKa.

Methodology:

-

Sample Preparation: Prepare a ~1 mM solution of this compound in a co-solvent system (e.g., 20% Methanol/Water) due to its low aqueous solubility. Ensure the compound is fully dissolved.

-

System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to eliminate dissolved CO₂.

-

Acidification: Add a standardized solution of 0.1 M HCl dropwise until the pH is stable around 2.0 to ensure the amino group is fully protonated.

-

Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve. The equivalence point can be precisely located by examining the first or second derivative of the plot.

Protocol: Determination of LogP by Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient. It directly measures the distribution of the compound between two immiscible phases (n-octanol and water) at equilibrium.

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in the saturated n-octanol phase (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated PBS.

-

Equilibration: Shake the mixture vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Spectroscopic Sample Preparation and Analysis

Caption: General workflows for spectroscopic sample preparation and analysis.

Methodology (NMR):

-

Sample Preparation: Accurately weigh 5-25 mg of this compound into a small vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Vortex until fully dissolved.

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.

Conclusion

This compound presents a physicochemical profile of a moderately lipophilic, very weak base that is soluble in common polar organic solvents. While a comprehensive set of experimentally derived data is not yet available in public literature, the predictive models and qualitative assessments provided in this guide offer a robust framework for its application in research and development. The provided protocols establish a clear path for researchers to generate high-quality, reproducible data, filling the existing gaps in the characterization of this compound. As a versatile synthetic intermediate with properties amenable to drug discovery, a thorough understanding of its fundamental physicochemical nature is paramount for unlocking its full potential.

References

-

ACD/Labs. (2023). ACD/pKa DB (v2023) [Software]. Advanced Chemistry Development, Inc. [Link]

-

Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

-

ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzonitrile. [Link]

-

Solubility of Things. (n.d.). 3-Aminobenzonitrile. [Link]

Sources

- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 68385-95-5|this compound|BLD Pharm [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chemaxon.com [chemaxon.com]

- 9. chemaxon.com [chemaxon.com]

2-Amino-3,5-dibromobenzonitrile CAS number 68385-95-5

An In-Depth Technical Guide to 2-Amino-3,5-dibromobenzonitrile (CAS: 68385-95-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility as a strategic building block in modern organic synthesis and drug discovery.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound is a substituted benzonitrile that serves as a valuable intermediate in the synthesis of more complex molecules.[][2] Its structure is characterized by a benzene ring functionalized with an amino group, a nitrile group, and two bromine atoms. This unique combination of functional groups imparts a distinct reactivity profile, making it a desirable starting material for constructing a variety of molecular scaffolds, particularly in the pharmaceutical and materials science sectors.[3] The presence of the nitrile group is significant, as this functional moiety is found in over 30 FDA-approved pharmaceuticals, where it can enhance binding affinity and improve pharmacokinetic profiles.[4]

The strategic placement of the bromine atoms allows for subsequent cross-coupling reactions, while the amino group can be readily transformed or used to direct further substitutions. This guide will dissect these features to provide a holistic understanding of the compound's chemical personality and synthetic potential.

Physicochemical & Structural Characteristics

A precise understanding of a compound's physical properties is the foundation of its effective application in experimental work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68385-95-5 | [2][3][5][6] |

| Molecular Formula | C₇H₄Br₂N₂ | [][3] |

| Molecular Weight | 275.93 g/mol | [][3][5] |

| Appearance | Solid, White to Light Yellow Powder | [2][5] |

| Melting Point | 152-156 °C | [5][7] |

| Boiling Point | 301.2 °C at 760 mmHg (Predicted) | [] |

| Density | 2.12 g/cm³ (Predicted) | [] |

| SMILES | Nc1c(Br)cc(Br)cc1C#N | [5][7] |

| InChI Key | WLZCMGXAEXFAQA-UHFFFAOYSA-N | [][5] |

The solid form and relatively high melting point are typical for a substituted aromatic compound of this molecular weight, suggesting a stable crystalline lattice. These properties are critical for handling, storage, and determining appropriate solvent systems for reactions.

Structural Analysis and Reactivity Overview

The reactivity of this compound is governed by the electronic interplay of its four distinct functional groups. The diagram below illustrates the key reactive centers and their inherent electronic nature.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Rationale & Protocol Details

-

Solvent Choice (Glacial Acetic Acid): Acetic acid is an ideal solvent for this reaction. It readily dissolves the starting material, is polar enough to solvate the bromine, and is resistant to oxidation. Its acidic nature protonates the amino group to a small extent, slightly tempering its high reactivity and helping to prevent over-bromination or side reactions.

-

Temperature Control (0-5°C): Bromination is a highly exothermic reaction. Initial cooling is critical to control the reaction rate, prevent the formation of unwanted byproducts, and ensure selective di-bromination at the positions ortho and para to the strongly activating amino group.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC). A developing system of ethyl acetate/hexane (e.g., 30:70) would be appropriate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up and Isolation:

-

Pouring the reaction mixture into ice water precipitates the organic product, separating it from the acetic acid and any unreacted bromine.

-

Quenching with a base like sodium bisulfite can be used to destroy excess bromine.

-

Neutralization with sodium bicarbonate is essential to remove residual acetic acid.

-

The crude product is then isolated by vacuum filtration.

-

-

Purification (Recrystallization): Recrystallization from a solvent pair like ethanol and water is a standard and effective method for purifying the solid product. The crude solid is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. Upon slow cooling, pure crystals of this compound will form.

Applications in Research and Drug Development

The synthetic utility of this compound stems from its capacity to undergo a wide range of chemical transformations, making it a valuable building block. [8]

-

Electrophilic Reagent: The compound itself is described as an electrophile, likely referring to the reactivity of the aromatic ring or the nitrile carbon under specific conditions. [3]* Precursor to Heterocyclic Systems: The ortho-amino nitrile functionality is a classic precursor for the synthesis of various fused heterocyclic systems, which are privileged structures in medicinal chemistry.

-

Intermediate for Boronic Acid Derivatives: It is explicitly used to synthesize boronic acid derivatives, which are key substrates in Suzuki cross-coupling reactions—a cornerstone of modern C-C bond formation. [3]* Pharmaceutical Synthesis: The related compound, 2-amino-3,5-dibromobenzaldehyde, is a key intermediate in the synthesis of the mucolytic drug Ambroxol. [9]This highlights the industrial relevance of this substitution pattern.

-

Potential Biological Activity: The molecule has been investigated for its potential as a chemotherapeutic agent and as an inhibitor of butyrylcholinesterase. [3] The diagram below conceptualizes the role of this compound as a central hub for accessing diverse chemical entities.

Caption: Role of this compound as a versatile synthetic intermediate.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

| Spectroscopy | Expected Signature | Rationale |

| ¹H NMR | Two singlets (or narrow doublets, para-coupling) in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons (variable shift). | The two aromatic protons are in different chemical environments and are not adjacent to other protons, leading to singlets. The amine protons are exchangeable. |

| ¹³C NMR | Signal for the nitrile carbon (δ ~115-120 ppm). Six distinct signals in the aromatic region (δ ~100-150 ppm), including two carbons bonded to bromine (lower field) and the carbon bonded to the nitrile. | The molecule is asymmetric, so all seven carbons should be unique. Carbons attached to electronegative bromine and nitrogen atoms will have characteristic shifts. |

| FT-IR (cm⁻¹) | ~3450 & ~3350 (N-H stretches, two bands for primary amine). ~2220 (C≡N stretch, sharp and strong). ~1620 (N-H bend). ~800-900 (C-H out-of-plane bend for substituted benzene). ~550-650 (C-Br stretch). | These are characteristic vibrational frequencies for the primary amine, nitrile, and brominated aromatic functional groups present in the molecule. [10][11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 274/276/278 with a characteristic isotopic pattern (approx. 1:2:1 ratio) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). | The isotopic signature of bromine provides definitive evidence for the presence and number of bromine atoms in the structure. |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. [5]A type N95 dust mask is recommended when handling the solid powder to avoid inhalation. [5][7]* Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [12]Avoid generating dust. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][12]The designated storage class is 11 for combustible solids. [5][7]Keep away from incompatible materials such as strong acids. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12][13] Hazard Statements: While a specific GHS classification for this exact compound is not universally listed, related brominated anilines are categorized as causing skin and serious eye irritation, and may cause respiratory irritation. [14]It is prudent to handle this compound with the assumption that it carries similar hazards.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block offering multiple avenues for synthetic elaboration. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable component in the toolbox of the modern research scientist. By understanding the interplay of its functional groups, researchers can unlock its full potential in the creation of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Cartel International. (n.d.). 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA. Retrieved from [Link]

- Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

ResearchGate. (2025). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved from [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]

-

Liu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1938-1968. Retrieved from [Link]

Sources

- 2. dakenam.com [dakenam.com]

- 3. This compound | 68385-95-5 | FA64102 [biosynth.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 97 68385-95-5 [sigmaaldrich.com]

- 8. 68385-95-5|this compound|BLD Pharm [bldpharm.com]

- 9. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Deconstructing 2-Amino-3,5-dibromobenzonitrile: A Spectroscopic Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-3,5-dibromobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming molecular identity, assessing purity, and understanding the electronic environment of this highly substituted aromatic system.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its utility is noted in the creation of various boronic acid derivatives and its potential as a butyrylcholinesterase inhibitor, which can enhance the activity of organophosphorus cholinesterase inhibitors[1]. The strategic placement of an amino group, a nitrile group, and two bromine atoms on the benzene ring creates a unique electronic and steric environment, making spectroscopic analysis a powerful tool for its characterization. Understanding the interplay of these functional groups is paramount for predicting its reactivity and potential applications in medicinal chemistry.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features.

Key IR Absorptions and Interpretations

The vibrational frequencies observed in the IR spectrum of this compound are characteristic of its substituted aromatic structure. The data presented here is based on Attenuated Total Reflectance (ATR) and Fourier-Transform Infrared (FTIR) spectra available from spectral databases[2][3].

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~3400-3200 | Medium-Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1580 & ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~870-810 | Strong | C-H Bend (Out-of-plane) | Substituted Benzene |

| ~600-500 | Medium-Strong | C-Br Stretch | Aryl Bromide |

Expert Interpretation:

The presence of a doublet in the 3400-3200 cm⁻¹ region is a definitive indicator of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The strong, sharp absorption around 2225 cm⁻¹ is characteristic of a nitrile group. The position of this peak is influenced by the electronic effects of the other substituents on the ring. The aromatic C=C stretching vibrations are observed in their expected regions. The strong out-of-plane C-H bending vibration is indicative of the substitution pattern on the benzene ring. Finally, the absorptions in the lower frequency region are attributed to the C-Br stretching vibrations.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining a high-quality IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer is as follows:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure optimal contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and cyano groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.8 | Doublet (d) | ~2.5 | 1H |

| H-6 | ~7.5 | Doublet (d) | ~2.5 | 1H |

| -NH₂ | ~5.0 | Broad Singlet (br s) | - | 2H |

Causality Behind Predictions:

-

The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to meta-coupling with each other. The coupling constant for meta protons is typically small (2-3 Hz).

-

The chemical shifts of the aromatic protons are downfield due to the deshielding effects of the bromine and nitrile groups.

-

The amino protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | ~100 |

| C2 (C-NH₂) | ~150 |

| C3 (C-Br) | ~115 |

| C4 (C-H) | ~140 |

| C5 (C-Br) | ~118 |

| C6 (C-H) | ~135 |

| C7 (-C≡N) | ~117 |

Rationale for Chemical Shift Assignments:

-

The carbon bearing the amino group (C2) is expected to be the most deshielded (highest ppm value) due to the strong electron-donating nature of nitrogen.

-

The carbons attached to the bromine atoms (C3 and C5) will also be significantly deshielded.

-

The carbon of the nitrile group (C7) will appear in the characteristic region for nitriles.

-

The carbon to which the nitrile is attached (C1) is expected to be at a relatively upfield position for a substituted aromatic carbon.

-

The protonated carbons (C4 and C6) will have chemical shifts influenced by all adjacent and para substituents.

Experimental Workflow for NMR Analysis

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

Predicted Mass Spectrum Data

For this compound (C₇H₄Br₂N₂), the molecular ion peak in the mass spectrum will be a key identifier. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

| m/z (mass-to-charge ratio) | Ion | Predicted Relative Intensity |

| 274 | [M]⁺ (with two ⁷⁹Br) | ~25% |

| 276 | [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br) | ~50% |

| 278 | [M+4]⁺ (with two ⁸¹Br) | ~25% |

Expert Insights into Fragmentation:

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for aromatic amines and nitriles include:

-

Loss of HCN (m/z 27): A common fragmentation for benzonitriles.

-

Loss of Br (m/z 79 or 81): Cleavage of a carbon-bromine bond.

-

Loss of H₂CN (m/z 28): From the amino group and the adjacent carbon.

The resulting fragment ions will also exhibit isotopic patterns if they retain one or both bromine atoms.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing this compound using Electron Ionization Mass Spectrometry (EI-MS) is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Caption: The sequential process of acquiring a mass spectrum via electron ionization.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating IR, NMR, and MS data, provides a robust framework for its unequivocal identification and characterization. While experimental NMR and MS data are not yet widely published, the predictive models based on fundamental principles and data from analogous structures offer a reliable guide for researchers. This synergistic approach, combining empirical data with theoretical predictions, is indispensable in modern chemical research and drug development, ensuring the integrity and purity of key synthetic intermediates.

References

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3,5-dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic and medicinal chemistry. Its rigid scaffold, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and two bromine atoms suitable for cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems.[1][2] The strategic placement of these functional groups dictates a unique and often nuanced reactivity profile. This guide provides a detailed exploration of the chemical behavior of the amino group in this molecule, focusing on the electronic and steric factors that govern its reactivity and its application in key synthetic transformations.

Core Principles: Factors Modulating Amino Group Reactivity

The reactivity of the primary amino group in this compound is not straightforward and cannot be directly extrapolated from that of simpler anilines. A delicate interplay of electronic and steric effects, imposed by the adjacent and remote substituents, significantly tempers its nucleophilicity and basicity.

Electronic Effects

The electron density on the amino nitrogen, and thus its ability to act as a nucleophile or base, is a composite of competing electronic influences from the nitrile and bromine substituents.

-

Deactivation by Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitrile group (-CN) and the bromine atoms (-Br) substantially diminishes the basicity of the amino group. The nitrile group, positioned para to one bromine and ortho to the amino group, exerts a strong deactivating effect through both resonance (-R) and inductive (-I) effects.[3][4] Similarly, the bromine atoms deactivate the ring via a dominant -I effect. This cumulative electron withdrawal delocalizes the nitrogen's lone pair into the aromatic system to a lesser extent than in aniline, making the amine significantly less basic and nucleophilic.[3] Consequently, reactions often require more forcing conditions compared to simple anilines.[5][6]

Steric Hindrance

The substitution pattern of the benzene ring creates a sterically congested environment around the amino group.

-

Ortho-Substituent Effect: The bromine atom at the C3 position is ortho to the C2-amino group. This proximity creates significant steric hindrance, physically obstructing the approach of bulky reagents to the nitrogen atom.[7][8] This steric shielding can dramatically reduce reaction rates for processes like acylation and alkylation and can influence the regioselectivity of certain reactions.[9][10]

The following diagram illustrates the key factors influencing the reactivity of the amino group.

Caption: Logical flow of electronic and steric influences on amino group reactivity.

Key Synthetic Transformations

Despite its reduced reactivity, the amino group in this compound is a gateway to numerous valuable chemical transformations.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations. Due to the amine's weak basicity, diazotization typically requires strongly acidic conditions to generate the reactive nitrous acidium ion.[5][11][12][13]

The resulting diazonium salt is a versatile intermediate. The diazonium group (N₂) is an exceptional leaving group, allowing for its replacement by a wide range of substituents through reactions like the Sandmeyer reaction.[14][15][16] This two-step sequence provides access to compounds that are often difficult to synthesize via direct aromatic substitution.[17]

-

Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt.[16][18]

The workflow for a typical Sandmeyer reaction is depicted below:

Caption: Diazotization and Sandmeyer bromination workflow.

Synthesis of Fused Heterocycles: Quinazolines

The ortho-disposition of the amino and nitrile groups makes this compound an ideal precursor for the synthesis of quinazolines and related fused heterocyclic systems.[19][20] These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[21][22][23][24][25]

Numerous synthetic strategies exist, often involving a one-pot, multi-component reaction.[26] For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines.[27] Acid-mediated [4+2] annulation reactions have also been developed for this purpose.[21]

Acylation

Acylation of the amino group to form an amide is a common transformation. This reaction serves two primary purposes:

-

Protection: The amide functionality is significantly less nucleophilic and basic than the amine, protecting it from undesired reactions during subsequent synthetic steps.

-

Modulation of Reactivity: The acetyl group is still an ortho-, para-director but is less activating than the amino group. This moderation can prevent over-reactions, such as polyhalogenation, in electrophilic aromatic substitution.[28][29]

Due to the steric hindrance from the ortho-bromine and the reduced nucleophilicity of the nitrogen, acylation of this compound may require elevated temperatures or the use of more reactive acylating agents and a non-nucleophilic base.[9]

Summary of Reactivity

The table below summarizes the key reactions involving the amino group of this compound.

| Reaction Type | Typical Reagents | Product Type | Key Considerations |

| Diazotization | NaNO₂, strong acid (e.g., H₂SO₄, HBr) | Aryl Diazonium Salt | Weak basicity of the amine requires strongly acidic conditions.[5][6] |

| Sandmeyer Reaction | Aryl Diazonium Salt, CuX (X=Cl, Br, CN) | Aryl Halide/Nitrile | Powerful method for introducing a variety of substituents.[16][18] |

| Cyclization | Aldehydes, Orthoesters, etc. | Fused Heterocycles (e.g., Quinazolines) | High utility in medicinal chemistry; exploits the ortho-amino-nitrile motif.[21][27] |

| Acylation | Acyl Halides, Anhydrides | Amide | Steric hindrance may require forcing conditions; used for protection/reactivity modulation.[9] |

Experimental Protocols

Protocol 1: Diazotization and Sandmeyer Bromination

This protocol describes the conversion of the amino group to a bromine via a diazonium salt intermediate.

Materials & Equipment:

-

This compound

-

Sodium nitrite (NaNO₂)

-

48% Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Diazotization: a. In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in 48% HBr. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath.

-

Sandmeyer Reaction: a. In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr. b. Cool the CuBr solution in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will occur. d. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

-

Work-up and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization to yield 1,2,4-tribromo-3-cyanobenzene.

Safety Precautions:

-

Aryl diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

-

The reaction evolves nitrogen gas; ensure adequate ventilation and do not use a sealed system.

-

Handle hydrobromic acid and bromine-containing compounds in a fume hood with appropriate personal protective equipment.

Protocol 2: Synthesis of a Dibromoquinazoline Derivative

This protocol provides a general method for constructing a quinazoline ring system.

Caption: General workflow for quinazoline synthesis.

Procedure (Conceptual based on literature[27]):

-

To an oven-dried reaction vessel, add this compound (1.0 eq), an appropriate aldehyde (1.2 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., SPhos), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent, such as dioxane.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired substituted dibromoquinazoline.

Conclusion

The amino group of this compound, while deactivated and sterically encumbered, remains a pivotal functional handle for elaborate molecular construction. A thorough understanding of the competing electronic and steric forces is crucial for predicting its behavior and designing effective synthetic strategies. Its capacity to undergo diazotization and serve as a linchpin for heterocyclic synthesis ensures its continued importance as a strategic building block for drug discovery and materials science professionals.

References

-

ZoomOrgo. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved from [Link]

-

Chen, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(13), 447. Available from: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Science Info. (2023). Sandmeyer Reaction: Mechanism, Applications, Importance, Limitations. Retrieved from [Link]

-

Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

ResearchGate. (2008). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

-

Takagishi, I., et al. (1983). Diazotization of Aromatic Primary Amines of Weak Basicity. II. Reduction of Arenediazonium Salts with Alkylbenzene Derivatives. Bulletin of the Chemical Society of Japan. Available from: [Link]

-

Zhang, X., et al. (2023). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. ACS Omega. Available from: [Link]

-

Ali, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles using aliphatic alcohol–water system. Retrieved from [Link]

-

Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available from: [Link]

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available from: [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Hughes, E. D., et al. (1958). The Diazotization of Very Weakly Basic Amines. Journal of the American Chemical Society. Available from: [Link]

-

Mondal, S., et al. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Hasannia, S., et al. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports. Available from: [Link]

-

Khan Academy. (2025). EAS reactions of aniline. Retrieved from [Link]

-

Růžička, A., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Available from: [Link]

-

Lund, G. K., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters. Available from: [Link]

-

Tcyrulnikov, S., et al. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Organic Letters. Available from: [Link]

- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

González-Pérez, S., et al. (2007). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. The Journal of Organic Chemistry. Available from: [Link]

-

Ghorab, M. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

-

Wróbel, D., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Available from: [Link]

-

Weng, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

Sources

- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]

- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 8. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 9. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 15. scienceinfo.com [scienceinfo.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. byjus.com [byjus.com]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]

- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quinazoline synthesis [organic-chemistry.org]

- 28. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Electrophilicity of the Nitrile Group in 2-Amino-3,5-dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the nitrile group in 2-amino-3,5-dibromobenzonitrile. The interplay of electronic and steric effects conferred by the amino and dibromo substituents significantly modulates the reactivity of the nitrile moiety. This document will delve into the theoretical underpinnings of this electrophilicity, supported by computational and experimental data. Furthermore, it will present detailed protocols for key chemical transformations that leverage the unique reactivity of this versatile building block, particularly in the synthesis of heterocyclic scaffolds of medicinal interest.

Introduction: The Tunable Electrophilicity of the Nitrile Group

The nitrile group (-C≡N) is a cornerstone functional group in organic synthesis and medicinal chemistry. Its linear geometry, strong dipole moment, and the sp-hybridized carbon atom make it a versatile synthon. The carbon atom of the nitrile group is inherently electrophilic due to the high electronegativity of the nitrogen atom, which polarizes the C≡N triple bond.[1][2] This intrinsic electrophilicity can be further modulated by the electronic nature of substituents on the aromatic ring in benzonitrile derivatives.

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.[3][4] This tunable reactivity is a key asset in the design of targeted synthetic strategies.

This compound presents a fascinating case study where the opposing electronic effects of an activating amino group and deactivating bromine atoms are at play. Understanding the net effect of these substituents is crucial for predicting and controlling the outcome of chemical reactions involving the nitrile group.

Electronic and Steric Landscape of this compound

The reactivity of the nitrile group in this compound is governed by a delicate balance of inductive and resonance effects, as well as steric hindrance.

Electronic Effects of Substituents

-

Amino Group (-NH₂): The amino group at the C2 position is a strong activating group. It exerts a -I (inductive) effect due to the electronegativity of nitrogen, but its +R (resonance) effect is dominant. The lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, increasing electron density at the ortho and para positions.[5][6] This resonance donation partially mitigates the electron deficiency of the nitrile carbon.

-

Bromo Groups (-Br): The bromine atoms at the C3 and C5 positions are deactivating groups. They exhibit both a -I effect and a +R effect. However, for halogens, the inductive electron-withdrawing effect outweighs the resonance electron-donating effect.[4][6] Consequently, the two bromine atoms significantly withdraw electron density from the aromatic ring, thereby enhancing the electrophilicity of the nitrile carbon.

The net electronic effect is a complex interplay of these competing influences. While the amino group pushes electron density towards the nitrile, the two bulky and electronegative bromine atoms strongly pull electron density away. Computational studies and experimental reactivity data suggest that the cumulative electron-withdrawing effect of the two bromine atoms is substantial, rendering the nitrile carbon sufficiently electrophilic for a range of nucleophilic additions.

Steric Considerations

The bromine atom at the C3 position, ortho to the amino group, and the amino group itself, ortho to the nitrile, introduce significant steric hindrance around the reactive center. This steric bulk can influence the approach of nucleophiles, potentially favoring smaller reagents or requiring more forcing reaction conditions.

Quantifying Electrophilicity: Theoretical and Experimental Approaches

The electrophilicity of the nitrile group can be assessed through both computational and experimental methods.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of nitrile-containing compounds.[3][7] By calculating the activation energies for nucleophilic attack (e.g., by a thiol) or the reaction energies to form adducts, a relative scale of electrophilicity can be established.[8] For this compound, DFT studies would likely reveal a moderately electrophilic nitrile carbon, influenced by the strong electron-withdrawing nature of the dibromo substitution pattern, which counteracts the donating effect of the amino group.

Hammett Plots: An Empirical Correlation

Chemical Transformations Leveraging Nitrile Electrophilicity

The electrophilic nature of the nitrile group in this compound enables a variety of useful chemical transformations, particularly in the synthesis of heterocyclic compounds with potential pharmacological activity.[11][12][13]

Synthesis of Quinazoline Derivatives

A prominent application of 2-aminobenzonitrile derivatives is in the synthesis of quinazolines, a scaffold found in numerous bioactive molecules.[11][14] The reaction often proceeds via an initial nucleophilic attack on the nitrile carbon, followed by intramolecular cyclization.

This protocol is adapted from general procedures for the synthesis of 2-amino-4-iminoquinazolines.[11][15]

Materials:

-

This compound

-

N-Benzylcyanamide

-

1,4-Dioxane

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[15]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzyl-6,8-dibromo-4-(benzylamino)quinazolin-2-amine.

Causality Behind Experimental Choices:

-

Acid Catalyst: The hydrochloric acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and facilitating the attack by the weakly nucleophilic cyanamide.[16]

-

Sealed Tube and Heat: The elevated temperature is necessary to overcome the activation energy of the reaction, particularly given the potential steric hindrance. The sealed tube prevents the loss of volatile reagents and solvent.

-

Aqueous Workup: The basic quench neutralizes the acid catalyst and any remaining acidic species. The extraction isolates the organic product from the aqueous phase.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid.[16][17]

-

Protonation: The nitrogen atom of the nitrile is protonated by the acid, increasing the electrophilicity of the carbon atom.[16]

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon.

-

Deprotonation: A proton is removed from the oxygen to form a neutral intermediate.

-

Tautomerization: The intermediate tautomerizes to the more stable amide.

-

Further Hydrolysis: Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][17] The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon.

[3+2] Cycloaddition Reactions